molecular formula C14H19NO3 B1443883 3-(3,3-Diethoxypropoxy)benzonitrile CAS No. 1394041-76-9

3-(3,3-Diethoxypropoxy)benzonitrile

Cat. No. B1443883
M. Wt: 249.3 g/mol
InChI Key: LTHHZLOHKGENKX-UHFFFAOYSA-N
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Description

3-(3,3-Diethoxypropoxy)benzonitrile is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 3-(3,3-Diethoxypropoxy)benzonitrile is 1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-7-5-12(11-15)6-8-13/h5-8,14H,3-4,9-10H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-(3,3-Diethoxypropoxy)benzonitrile is a liquid . Its molecular formula is C14H19NO3 and it has a molecular weight of 249.31 g/mol .

Scientific Research Applications

    Antioxidant and Antibacterial Activities

    • Field : Organic Chemistry
    • Application : Benzamide compounds, which are structurally similar to “3-(3,3-Diethoxypropoxy)benzonitrile”, have been synthesized and analyzed for their antioxidant and antibacterial activities .
    • Methods : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

    Cycloaddition Reactions

    • Field : Organic Chemistry
    • Application : β-Phosphorylated analogues of nitroethenes, which are structurally similar to “3-(3,3-Diethoxypropoxy)benzonitrile”, have been used in [3+2] cycloaddition reactions .
    • Methods : The regiochemistry of [3+2] cycloaddition processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied using the Density Functional Theory (DFT) at the M062X/6-31+G .
    • Results : The analysis of CDFT shows that for [3+2] cycloadditions with the participation of β-phosphorylatednitroethene and β-phosphorylated α-cyanonitroethene, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines .

    Growth of Polycyclic Aromatic Hydrocarbons

    • Field : Physical Chemistry
    • Application : Benzonitrile, a compound structurally similar to “3-(3,3-Diethoxypropoxy)benzonitrile”, has been studied for its role in the growth of polycyclic aromatic hydrocarbons (PAHs) in various astronomical environments such as the interstellar medium or (exo)planetary atmospheres .
    • Methods : The fragmentation and formation processes that take place upon dissociative ionization of benzonitrile were disentangled. The ionic fragmentation products of benzonitrile were used as reactants for low-temperature bottom-up ion–molecule reactions with acetylene .
    • Results : The study revealed exothermic pathways to various (polycyclic) aromatic molecules, including the pentalene and phenylacetylene radical cations .

    Precursor to Many Derivatives

    • Field : Organic Chemistry
    • Application : Benzonitrile is a useful solvent and a versatile precursor to many derivatives .
    • Methods : It reacts with amines to afford N-substituted benzamides after hydrolysis. It is also a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
    • Results : Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile .

    Spectroscopic Characterization and Biological Activities

    • Field : Physical Chemistry
    • Application : The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound structurally similar to “3-(3,3-Diethoxypropoxy)benzonitrile”, was studied with Density Functional Theory .
    • Methods : The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
    • Results : The study revealed the unexpected formation of a linked four- and six-membered ring structure (phenylcyclobutadiene radical cation) with molecular formula C10H8˙+ .

    Solubilizing Protective Group

    • Field : Organic Chemistry
    • Application : The 3,4-dimethoxybenzyl group, which is structurally similar to “3-(3,3-Diethoxypropoxy)benzonitrile”, has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
    • Methods : The group becomes cleaved off during monolayer formation .
    • Results : This method has been used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates .

Safety And Hazards

While specific safety data for 3-(3,3-Diethoxypropoxy)benzonitrile is not available, benzonitrile, a related compound, is classified as a combustible liquid that is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling it. In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

3-(3,3-diethoxypropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)8-9-18-13-7-5-6-12(10-13)11-15/h5-7,10,14H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHZLOHKGENKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC=CC(=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281664
Record name Benzonitrile, 3-(3,3-diethoxypropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Diethoxypropoxy)benzonitrile

CAS RN

1394041-76-9
Record name Benzonitrile, 3-(3,3-diethoxypropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-(3,3-diethoxypropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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